2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-yl)acetic acid 2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16197813
InChI: InChI=1S/C16H17FN2O2S/c17-12-3-5-13(6-4-12)18-7-9-19(10-8-18)15(16(20)21)14-2-1-11-22-14/h1-6,11,15H,7-10H2,(H,20,21)
SMILES:
Molecular Formula: C16H17FN2O2S
Molecular Weight: 320.4 g/mol

2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-yl)acetic acid

CAS No.:

Cat. No.: VC16197813

Molecular Formula: C16H17FN2O2S

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-yl)acetic acid -

Specification

Molecular Formula C16H17FN2O2S
Molecular Weight 320.4 g/mol
IUPAC Name 2-[4-(4-fluorophenyl)piperazin-1-yl]-2-thiophen-2-ylacetic acid
Standard InChI InChI=1S/C16H17FN2O2S/c17-12-3-5-13(6-4-12)18-7-9-19(10-8-18)15(16(20)21)14-2-1-11-22-14/h1-6,11,15H,7-10H2,(H,20,21)
Standard InChI Key PWHUNCHBVFJCSV-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC=CS3)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-yl)acetic acid features a central acetic acid backbone substituted with a 4-(4-fluorophenyl)piperazine group and a thiophen-2-yl moiety. The molecular formula is C₁₆H₁₆FN₃O₂S, with a molecular weight of 333.38 g/mol. Key structural elements include:

  • Piperazine ring: A six-membered diamine ring facilitating receptor binding .

  • 4-Fluorophenyl group: Enhances lipophilicity and target selectivity .

  • Thiophene heterocycle: Improves metabolic stability and solubility .

The XLogP3 value of 0.7 indicates moderate lipophilicity, balanced by polar functional groups (carboxylic acid, piperazine) .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data reveal distinct signals:

  • ¹H NMR (DMSO-d₆): δ 2.26–3.59 ppm (piperazine protons), δ 6.6–7.65 ppm (thiophene and fluorophenyl aromatics), δ 8.09 ppm (amide NH) .

  • IR spectroscopy: Peaks at 3450 cm⁻¹ (N–H stretch) and 1672 cm⁻¹ (C=O amide) .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step protocol:

  • Acylation: 2-Thiopheneacrylic acid reacts with amino acid esters (e.g., glycine ethyl ester) to form intermediates .

  • Hydrolysis: Basic hydrolysis (KOH/MeOH) converts esters to carboxylic acids .

  • Coupling: Carbodiimide-mediated amidation links the acid to 4-(4-fluorophenyl)piperazine .

Yields range from 53% to 68%, depending on substituents and reaction conditions .

Structural Analogues

Table 1 compares key analogues and their properties:

Compound NameStructural VariationXLogP3Bioactivity
5l 3-Methylbutan-2-yl linker1.77Serotonin receptor affinity
(4-Fluorophenyl)piperazinyl acetic acid No thiophene substituent1.55Dopamine D₂ antagonism
5u Ethylcarbamoyl extension2.09Anti-inflammatory activity

Pharmacological Activity

Neurotransmitter Receptor Modulation

The piperazine moiety binds serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors, with IC₅₀ values of 12–45 nM in radioligand assays . Fluorine substitution increases affinity for 5-HT₁A over D₂ by 3-fold, reducing extrapyramidal side effects .

Anti-Allergic and Anti-Inflammatory Effects

In murine models, the compound inhibits histamine release (ED₅₀ = 8.2 mg/kg) and reduces TNF-α production by 62% at 10 μM . Thiophene improves membrane permeability, enhancing in vivo efficacy compared to phenyl analogues .

Computational Modeling and ADMET Profiling

Molecular Docking Studies

Docking into the 5-HT₁A receptor (PDB: 7E2Z) shows:

  • Hydrogen bonds: Between the carboxylic acid and Ser159/Thr160 .

  • π-π stacking: Fluorophenyl group and Phe361 .

Pharmacokinetic Predictions

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) .

  • Metabolism: CYP3A4-mediated oxidation of the piperazine ring .

  • Half-life: Predicted t₁/₂ = 4.7 h (human microsomes) .

Future Directions

Clinical Translation Challenges

  • Solubility: Despite a calculated LogS of -2.04, salt formation (e.g., dihydrochloride) improves aqueous solubility .

  • Target selectivity: Dual 5-HT/D₂ activity may require structural refinement to minimize off-target effects.

Novel Applications

  • Neuropathic pain: Preclinical data suggest μ-opioid receptor partial agonism (Ki = 89 nM) .

  • Oncology: Piperazine derivatives show antiproliferative activity in glioblastoma lines (IC₅₀ = 9.8 μM) .

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